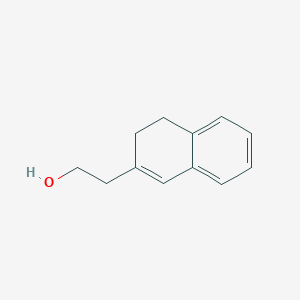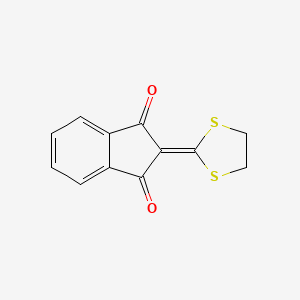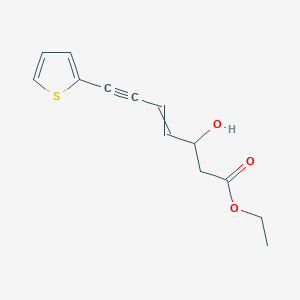
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one is an organic compound characterized by a dioxathiane ring with a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,2lambda~4~-dioxathian-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted epoxides with sulfur-containing reagents to form the dioxathiane ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions may convert the compound into thiols or other reduced forms.
Substitution: The phenyl group or other substituents on the dioxathiane ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 5-Phenyl-1,3,2lambda~4~-dioxathian-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-propionic acid
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
Uniqueness
5-Phenyl-1,3,2lambda~4~-dioxathian-2-one is unique due to its dioxathiane ring structure, which imparts distinct chemical and physical properties compared to similar compounds
Propriétés
Numéro CAS |
62738-17-4 |
|---|---|
Formule moléculaire |
C9H10O3S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
5-phenyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C9H10O3S/c10-13-11-6-9(7-12-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
NNJYZWBJOJDFQW-UHFFFAOYSA-N |
SMILES canonique |
C1C(COS(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



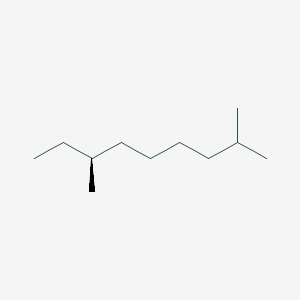
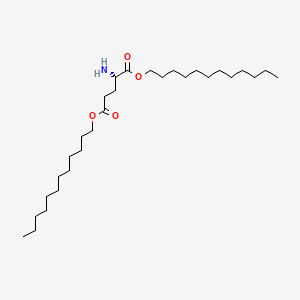
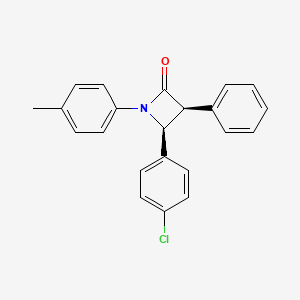
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
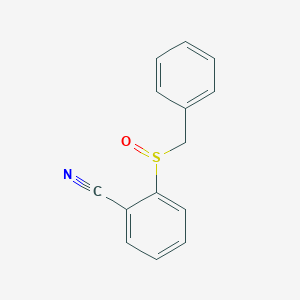
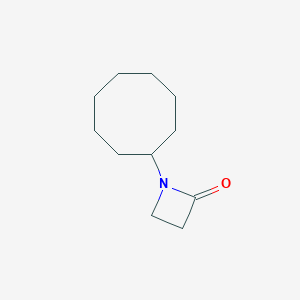
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)


